molecular formula C15H13N5O B12597399 N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide

N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide

Cat. No.: B12597399
M. Wt: 279.30 g/mol
InChI Key: XQJDLFGTBVDYOE-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide is a complex organic compound that features a quinoline and pyrrole moiety

Preparation Methods

The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of hydrazine derivatives with quinoline and pyrrole carboxamide precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Condensation: The compound can participate in condensation reactions to form more complex structures. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA .

Comparison with Similar Compounds

N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide

InChI

InChI=1S/C15H13N5O/c16-19-10-18-15(21)11-6-8-20(9-11)14-5-7-17-13-4-2-1-3-12(13)14/h1-10H,16H2,(H,18,19,21)

InChI Key

XQJDLFGTBVDYOE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)N3C=CC(=C3)C(=O)N/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)N3C=CC(=C3)C(=O)NC=NN

Origin of Product

United States

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